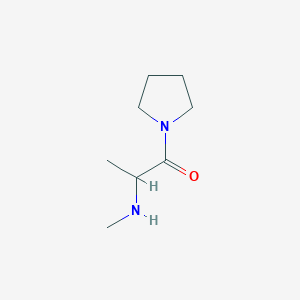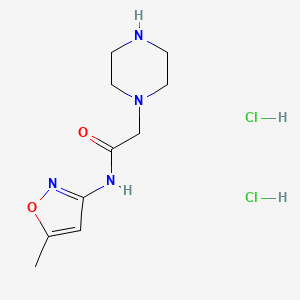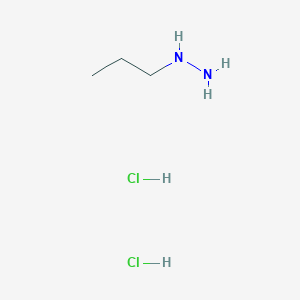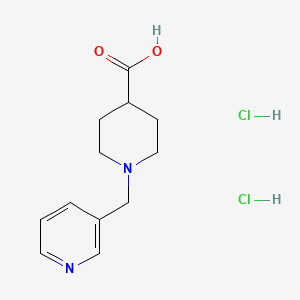
2-(Methylamino)-1-(pyrrolidin-1-yl)propan-1-one
Descripción general
Descripción
2-(Methylamino)-1-(pyrrolidin-1-yl)propan-1-one, also known as MMPP, is a synthetic compound with a wide range of applications in scientific research. It is a pyrrolidine derivative, which is a type of cyclic amine, and it is used in the synthesis of a variety of compounds. MMPP is used to study the physiological effects of compounds and to investigate their biochemical mechanisms of action. It is also used as a model compound in laboratory experiments, as it is relatively easy to synthesize and has a wide range of potential uses.
Aplicaciones Científicas De Investigación
Spectroscopic Identification and Derivatization
2-(Methylamino)-1-(pyrrolidin-1-yl)propan-1-one has been identified in studies involving novel hydrochloride salts of cathinones. Research by Nycz, Paździorek, Małecki, and Szala (2016) utilized a combination of GC-MS, IR, NMR, and electronic absorption spectroscopy for its identification. They also explored thionation and amination reactions for further characterization of cathinones including this compound (Nycz, Paździorek, Małecki, & Szala, 2016).
Pharmacological Characterization
Grimwood et al. (2011) studied a closely related compound, PF-04455242, which is a κ-opioid receptor antagonist showing potential for the treatment of depression and addiction disorders. This research highlights the pharmacological significance of similar compounds in understanding and potentially treating mental health conditions (Grimwood et al., 2011).
Synthetic Applications in Antibiotic Development
Lall et al. (2012) described the stereoselective synthesis of a closely related compound as a key intermediate in the preparation of fluoroquinolone antibiotics. This highlights the relevance of such compounds in the synthesis of crucial pharmaceuticals (Lall, Hoge, Tran, et al., 2012).
X-ray Structures and Computational Studies
Research by Nycz, Małecki, Zawiazalec, and Paździorek (2011) involved the determination of structures of similar cathinones through X-ray diffraction and NMR spectroscopy. Their work contributes to the structural understanding of compounds like 2-(Methylamino)-1-(pyrrolidin-1-yl)propan-1-one (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Anticancer Activity in Derivatives
Hadiyal et al. (2020) investigated the synthesis of polysubstituted 4H-Pyran derivatives, including compounds related to 2-(Methylamino)-1-(pyrrolidin-1-yl)propan-1-one, and evaluated their anticancer activity. This underscores the potential of such compounds in cancer research (Hadiyal, Parmar, Kalavadiya, et al., 2020).
Propiedades
IUPAC Name |
2-(methylamino)-1-pyrrolidin-1-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-7(9-2)8(11)10-5-3-4-6-10/h7,9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOMLSXGBGDLRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylamino)-1-(pyrrolidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2,3-dihydro-1H-indole-1-carbonyl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B1416771.png)
![3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride](/img/structure/B1416772.png)
![2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]acetamide](/img/structure/B1416773.png)

![N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethylidene}hydroxylamine](/img/structure/B1416778.png)
![2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide](/img/structure/B1416779.png)

![3-chloro-N-[phenyl(thiophen-2-yl)methyl]propanamide](/img/structure/B1416782.png)

![3-Methyl-2-[(pyridin-2-ylmethyl)amino]butanoic acid dihydrochloride](/img/structure/B1416784.png)

![3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid dihydrochloride](/img/structure/B1416786.png)
![4-{[(2-Chloro-4-fluorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1416789.png)
